molecular formula C30H20O2 B1609136 (10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one CAS No. 24541-19-3

(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one

Cat. No.: B1609136
CAS No.: 24541-19-3
M. Wt: 412.5 g/mol
InChI Key: JZJAAPULINRLRZ-DQSJHHFOSA-N
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Description

(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one is an organic compound that belongs to the class of anthracene derivatives. These compounds are known for their aromatic properties and are often used in various scientific and industrial applications due to their unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Friedel-Crafts Acylation: This reaction involves the acylation of anthracene derivatives using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Aldol Condensation: This step may involve the condensation of an aldehyde with a ketone to form the desired product under basic conditions.

    Cyclization Reactions: These reactions help in forming the anthracene core structure, often using heat and specific catalysts.

Industrial Production Methods

Industrial production of such compounds may involve large-scale reactions in batch reactors, ensuring high yield and purity. The process may include:

    Continuous Flow Reactors: For efficient heat and mass transfer.

    Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex organic molecules.

    Photochemistry: Due to their aromatic nature, these compounds are studied for their photochemical properties.

Biology

    Fluorescent Probes: Used in biological imaging due to their fluorescent properties.

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

Medicine

    Anticancer Agents: Some anthracene derivatives are studied for their anticancer properties.

    Antimicrobial Agents: Potential use in developing new antimicrobial drugs.

Industry

    Dyes and Pigments: Used in the production of dyes due to their vibrant colors.

    Organic Electronics: Application in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of (10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one involves its interaction with molecular targets such as enzymes or receptors. The pathways may include:

    Binding to DNA: Intercalation into DNA strands, affecting replication and transcription.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with similar structural features.

    9,10-Anthraquinone: An oxidized form of anthracene with quinone functionality.

    Tetracene: An extended aromatic system with four fused benzene rings.

Uniqueness

(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one is unique due to its specific substitution pattern and the presence of both methyl and oxo groups, which may impart distinct chemical and physical properties compared to other anthracene derivatives.

Properties

IUPAC Name

(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O2/c1-17-9-7-15-23-25(17)27(19-11-3-5-13-21(19)29(23)31)28-20-12-4-6-14-22(20)30(32)24-16-8-10-18(2)26(24)28/h3-16H,1-2H3/b28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJAAPULINRLRZ-DQSJHHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=C4C5=CC=CC=C5C(=O)C6=CC=CC(=C64)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C\2C(=CC=C1)C(=O)C3=CC=CC=C3/C2=C/4\C5=CC=CC=C5C(=O)C6=CC=CC(=C64)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418865
Record name NSC90484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24541-19-3
Record name NSC90484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC90484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one
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